molecular formula C25H19NOS B11590809 6-(4-isopropylphenyl)-5H-benzo[a]phenothiazin-5-one

6-(4-isopropylphenyl)-5H-benzo[a]phenothiazin-5-one

Cat. No.: B11590809
M. Wt: 381.5 g/mol
InChI Key: JWPOIYBLKQMSMD-UHFFFAOYSA-N
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Description

11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE is a complex organic compound with a unique structure that includes a phenyl group substituted with a propan-2-yl group, a thia-azatetra-phenone core, and other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriately substituted hydrohalogenides of imidazolidin-2-one hydrazones with 3-methyl-2-oxobutyric acid ethyl ester . This reaction is carried out in an organic solvent medium in the presence of alkaline substances that bind the released hydrogen halide. The product is then purified by crystallization from a mixture of methyl alcohol and dimethylformamide or from methanol alone in the case of specific derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C25H19NOS

Molecular Weight

381.5 g/mol

IUPAC Name

6-(4-propan-2-ylphenyl)benzo[a]phenothiazin-5-one

InChI

InChI=1S/C25H19NOS/c1-15(2)16-11-13-17(14-12-16)22-24(27)19-8-4-3-7-18(19)23-25(22)28-21-10-6-5-9-20(21)26-23/h3-15H,1-2H3

InChI Key

JWPOIYBLKQMSMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4S3)C5=CC=CC=C5C2=O

Origin of Product

United States

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